
1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one is an organic compound with a unique structure that includes a cyclohexyl group, a methyl group, and a methylidene group attached to an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one typically involves the reaction of cyclohexylamine with a suitable precursor, such as 4-methyl-3-methylideneazetidin-2-one. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Nucleophiles like sodium methoxide in methanol at reflux conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted azetidinone derivatives.
Scientific Research Applications
1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl): Similar in structure but lacks the azetidinone ring.
Cyclohexene, 1-methyl-4-(1-methylethylidene): Similar in structure but has different substituents on the cyclohexene ring.
Uniqueness
1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
78877-53-9 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-cyclohexyl-4-methyl-3-methylideneazetidin-2-one |
InChI |
InChI=1S/C11H17NO/c1-8-9(2)12(11(8)13)10-6-4-3-5-7-10/h9-10H,1,3-7H2,2H3 |
InChI Key |
PEGBHVLGVTYFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C)C(=O)N1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
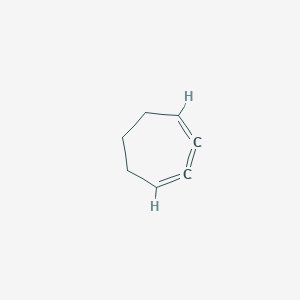

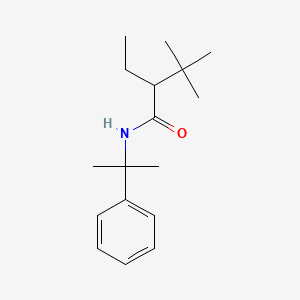
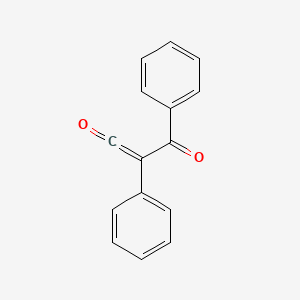

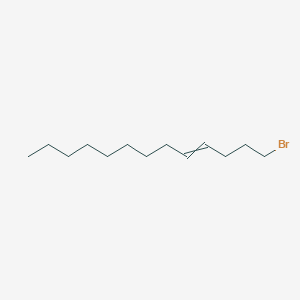
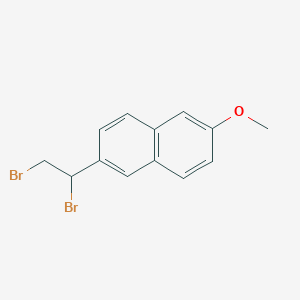
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)


![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)

